molecular formula C18H17NO4 B13207414 3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid

3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B13207414
M. Wt: 311.3 g/mol
InChI Key: IZLKFXINIBZFGG-UHFFFAOYSA-N
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Description

3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a dihydroindene carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the indene core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes and receptors in a controlled manner. The indene core can interact with various biological targets, leading to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other indene derivatives, such as:

    Indole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Indanone derivatives: These compounds have a similar indene core but contain a ketone group instead of a carboxylic acid group.

    Indene carboxylic acids: These compounds have a similar structure but lack the benzyloxycarbonyl and amino groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-17(21)14-8-4-7-13-9-10-15(16(13)14)19-18(22)23-11-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,19,22)(H,20,21)

InChI Key

IZLKFXINIBZFGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC(=O)OCC3=CC=CC=C3)C(=CC=C2)C(=O)O

Origin of Product

United States

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